3-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-2,7-dimethylimidazo[1,2-a]pyridine
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Overview
Description
3-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-2,7-dimethylimidazo[1,2-a]pyridine is a complex organic compound characterized by its unique structure, which includes a chlorobenzoyl group, an ethanimidoyl linkage, and a dimethylimidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-2,7-dimethylimidazo[1,2-a]pyridine typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. This core can be synthesized through a cyclization reaction involving appropriate precursors. The chlorobenzoyl group is then introduced via an esterification reaction, where 4-chlorobenzoyl chloride reacts with the hydroxyl group of the ethanimidoyl intermediate under controlled conditions. The final product is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions, such as temperature, pressure, and reagent concentration. Additionally, large-scale purification techniques like distillation and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-2,7-dimethylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
3-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-2,7-dimethylimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-2,7-dimethylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4-Bromobenzoyl)oxy]ethanimidoyl}-2,7-dimethylimidazo[1,2-a]pyridine
- 3-{[(4-Methylbenzoyl)oxy]ethanimidoyl}-2,7-dimethylimidazo[1,2-a]pyridine
- 3-{[(4-Nitrobenzoyl)oxy]ethanimidoyl}-2,7-dimethylimidazo[1,2-a]pyridine
Uniqueness
3-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-2,7-dimethylimidazo[1,2-a]pyridine is unique due to the presence of the chlorobenzoyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable for various research applications.
Properties
IUPAC Name |
[(E)-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethylideneamino] 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-8-9-22-16(10-11)20-12(2)17(22)13(3)21-24-18(23)14-4-6-15(19)7-5-14/h4-10H,1-3H3/b21-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZWTXXUKARFNN-FYJGNVAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=NOC(=O)C3=CC=C(C=C3)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(N2C=C1)/C(=N/OC(=O)C3=CC=C(C=C3)Cl)/C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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